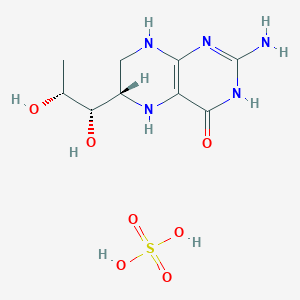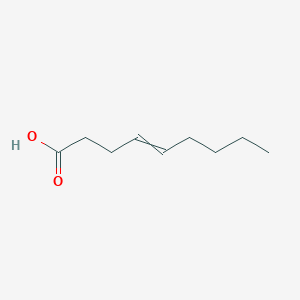![molecular formula C44H87N3O7S B1498701 (2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate CAS No. 92888-37-4](/img/structure/B1498701.png)
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is a complex organic compound known for its surfactant properties. It belongs to the class of cationic surfactants and is commonly used in various industrial applications due to its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The key steps involve the reaction of 2-hydroxyethylamine with octadec-9-enoic acid to form an intermediate, which is then further reacted with methyl sulfate to produce the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure the purity and quality of the product. The process involves the use of catalysts and specific reaction conditions to optimize the yield and efficiency of the synthesis.
Chemical Reactions Analysis
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Various alkyl halides, amines
Major Products Formed:
Oxidation products: Various carboxylic acids, aldehydes
Reduction products: Alcohols, amines
Substitution products: Alkylated derivatives, amine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in organic synthesis and as a phase transfer catalyst.
Biology: Employed in cell culture studies and as a component in biological assays.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of personal care products, detergents, and cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, which reduce surface tension and enhance the solubility of various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved penetration and efficacy of the compound in various applications.
Comparison with Similar Compounds
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is unique due to its specific structure and properties. Similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant used in various applications.
Dioctyl sodium sulfosuccinate (DOSS): A nonionic surfactant with similar uses in detergents and personal care products.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory settings.
These compounds share some similarities in their surfactant properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
92888-37-4 |
|---|---|
Molecular Formula |
C44H87N3O7S |
Molecular Weight |
802.2 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C43H83N3O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(48)44-36-38-46(3,40-41-47)39-37-45-43(49)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,47H,4-17,22-41H2,1-3H3,(H-,44,45,48,49);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI Key |
CRNOHKQARKZYBD-YIQDKWKASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCO)(CCNC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)
![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)


![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)


